N-(2-Chloroethylidene)hydroxylamine
Overview
Description
“N-(2-Chloroethylidene)hydroxylamine”, also known as chloroacetaldehyde oxime, is a chemical compound with the molecular formula C2H4ClNO . It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of hydroxylamines and related compounds has been studied extensively. For instance, Choline peroxydisulfate, an oxidizing task-specific ionic liquid, enables the preparation of N,N-disubstituted hydroxylamines from secondary amines . Another method involves a plasma-electrochemical cascade pathway (PECP) powered by electricity for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be involved in nitrene transfer reactions with hydroxylamine derivatives . The salient features of these N–O derived nitrene transfer reagents are that they are readily available, bench-stable, and can be facilely activated by a range of transition metal-catalysts under mild conditions .
Physical And Chemical Properties Analysis
“this compound” is a colorless to pale yellow liquid . It is difficult to detect using conventional analytical techniques due to its physical–chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .
Safety and Hazards
Future Directions
Future research could focus on developing more efficient and sustainable methods for the synthesis of “N-(2-Chloroethylidene)hydroxylamine” and its derivatives. For instance, the plasma-electrochemical cascade pathway (PECP) method offers a promising approach for efficient hydroxylamine synthesis from simpler feedstock at milder conditions .
Properties
IUPAC Name |
N-(2-chloroethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c3-1-2-4-5/h2,5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASXNZVWWFJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722135 | |
Record name | N-(2-Chloroethylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51451-05-9 | |
Record name | N-(2-Chloroethylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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